Lipophilicity Differential: LogP Comparison with Non-Hydroxylated Ethyl 2-Methylnicotinate
Ethyl 5-hydroxy-2-methylnicotinate exhibits a predicted LogP of 1.1, which is notably lower than the predicted LogP of approximately 1.8-2.0 for its non-hydroxylated counterpart, ethyl 2-methylnicotinate (CAS 1721-26-2). This 0.7-0.9 log unit reduction is attributable to the introduction of the polar 5-hydroxy group, which increases hydrogen bonding capacity and aqueous compatibility [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1 (predicted) |
| Comparator Or Baseline | Ethyl 2-methylnicotinate (CAS 1721-26-2), LogP ≈ 1.8-2.0 (predicted) |
| Quantified Difference | ΔLogP ≈ -0.7 to -0.9 |
| Conditions | Predicted values from MolAid database using fragment-based computational methods |
Why This Matters
Lower LogP translates to improved aqueous solubility and potentially different membrane permeability profiles, which is critical for selecting intermediates in medicinal chemistry campaigns where hydrophilic-lipophilic balance affects downstream reaction outcomes.
- [1] MolAid. Calculated Properties: LogP = 1.1 for Ethyl 5-hydroxy-2-methylnicotinate. MolAid Compound Database. View Source
